

An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoquine

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Compound of Interest

Compound Name: *Isoquine*

Cat. No.: *B1199177*

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Executive Summary

Isoquine is a synthetic 4-aminoquinoline derivative investigated for its potent antimalarial activity. It is a structural isomer of the well-known antimalarial drug amodiaquine and was developed to circumvent the metabolic liabilities associated with amodiaquine, specifically the formation of toxic quinoneimine metabolites. This document provides a comprehensive technical overview of the chemical structure of **Isoquine**, its key chemical identifiers, and a detailed, two-step synthesis protocol. Quantitative data, including yields and spectroscopic characterization, are presented for clarity. The synthesis workflow and the bioactivation pathway of the related compound amodiaquine are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Identification

Isoquine is a quinoline derivative, not to be confused with isoquinoline. Its core structure consists of a 7-chloroquinoline moiety linked via an amino bridge to a substituted phenol.

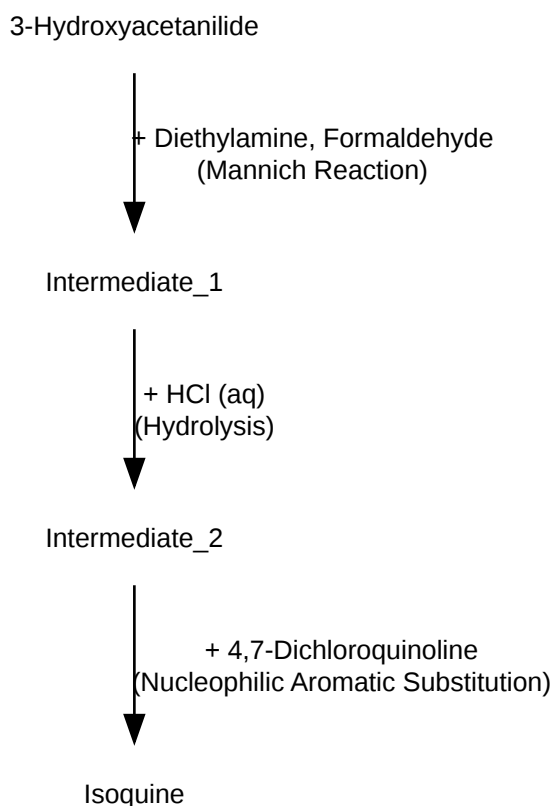
Table 1: Chemical Identification of **Isoquine**

Identifier	Value	Reference
IUPAC Name	5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol	[1]
Molecular Formula	C ₂₀ H ₂₂ ClN ₃ O	[1]
Molecular Weight	355.9 g/mol	[1]
CAS Number	1643-45-4	[1]
SMILES	<chem>CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O</chem>	[1]
InChI	InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)	[1]

Synthesis of Isoquine

The synthesis of **Isoquine** is a two-step process. The first step involves a Mannich reaction to introduce the diethylaminomethyl group onto a protected aminophenol. The second step consists of deprotection followed by a nucleophilic aromatic substitution reaction with 4,7-dichloroquinoline.

Overall Synthesis Scheme



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Caption: Overall synthetic workflow for **Isoquine**.

Experimental Protocols

Step 1: Synthesis of N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (Mannich Base Intermediate)

This step involves the aminomethylation of 3-hydroxyacetanilide using diethylamine and formaldehyde via the Mannich reaction.^{[2][3]}

- Materials:
 - 3-Hydroxyacetanilide
 - Diethylamine
 - Formaldehyde (37% aqueous solution)

- Ethanol
- Procedure:
 - In a round-bottom flask, dissolve 3-hydroxyacetanilide in ethanol.
 - Cool the solution in an ice bath.
 - Add diethylamine, followed by the dropwise addition of aqueous formaldehyde, while maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (**Isoquine**)

This final step involves the hydrolysis of the acetamide protecting group, followed by the coupling of the resulting aminophenol with 4,7-dichloroquinoline.^[2]

- Materials:
 - N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (from Step 1)
 - Aqueous Hydrochloric Acid (e.g., 20%)
 - 4,7-Dichloroquinoline
 - A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone)
 - Base (e.g., potassium carbonate)
- Procedure:
 - Hydrolysis: The intermediate from Step 1 is refluxed in aqueous hydrochloric acid for several hours to hydrolyze the amide and remove the acetyl protecting group. The reaction

is monitored by TLC. After cooling, the solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the aminophenol intermediate, which is then filtered, washed, and dried.

- **Coupling:** The dried aminophenol intermediate and 4,7-dichloroquinoline are dissolved in a suitable solvent. A base, such as potassium carbonate, is added to the mixture. The reaction is heated to reflux and maintained at this temperature for several hours until completion (monitored by TLC).
- **Work-up and Purification:** After cooling, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The final product, **Isoquine**, is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The yields for the synthesis of **Isoquine** and its analogues can vary depending on the specific substrates and reaction conditions.

Table 2: Synthesis Yields

Step	Product	Yield (%)	Reference
1	N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide	50 - 90	[2] [3]
2	5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (Isoquine)	~74 (for an analogue)	[2]

Spectroscopic Data

The structural confirmation of **Isoquine** is achieved through various spectroscopic techniques. While a complete dataset for **Isoquine** is not readily available in a single source, the following table presents data for a closely related analogue, 5-(7-Chloroquinolin-4-ylamino)-2-

[[diisopropylamino)-methyl]phenol, which provides a strong indication of the expected spectral characteristics of **Isoquine**.

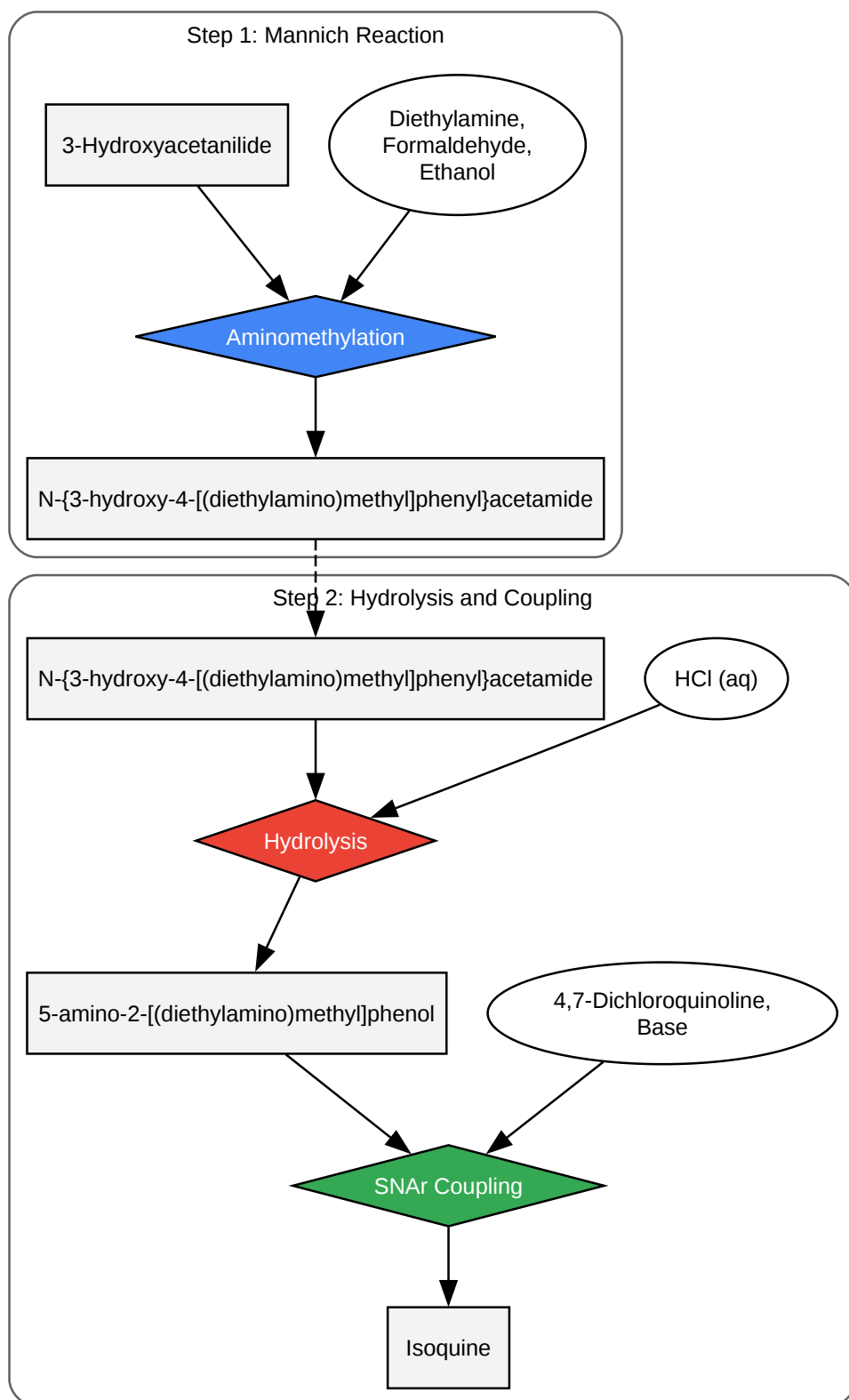
Table 3: Spectroscopic Data for an **Isoquine** Analogue

Technique	Data	Reference
^1H NMR (400 MHz, DMSO- d_6)	δ 8.69 (d, 1H, J = 4.80 Hz, quinoline-H), δ 8.14 (d, 1H, J = 8.80 Hz, quinoline-H), δ 7.62 (d, 1H, J = 2.00 Hz, quinoline-H), δ 7.37 (dd, 1H, J = 2.00, 8.80 Hz, quinoline-H), δ 7.02-7.06 (m, 2H, Ar-H), δ 6.81 (d, 1H, J = 4.80 Hz, quinoline-H), δ 6.74 (d, 1H, J = 2.40 Hz, Ar-H), δ 3.73 (s, 2H, CH_2), δ 3.01-3.07 (m, 2H, CH), δ 1.05 (d, 12H, J = 6.40 Hz, CH_3)	[2]
^{13}C NMR	Data for specific analogues are available in the literature, but a complete assignment for Isoquine is not provided in the searched sources.	
IR (KBr disc)	3405, 3060, 1608, 1560, 1440, 1375, 1310, 1260, 1119, 875, 816 cm^{-1} (for a related analogue)	[4]
Mass Spec (m/z)	420.0 (M^+) (for a nitrophenylamino analogue)	[2]

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis of **Isoquine**.

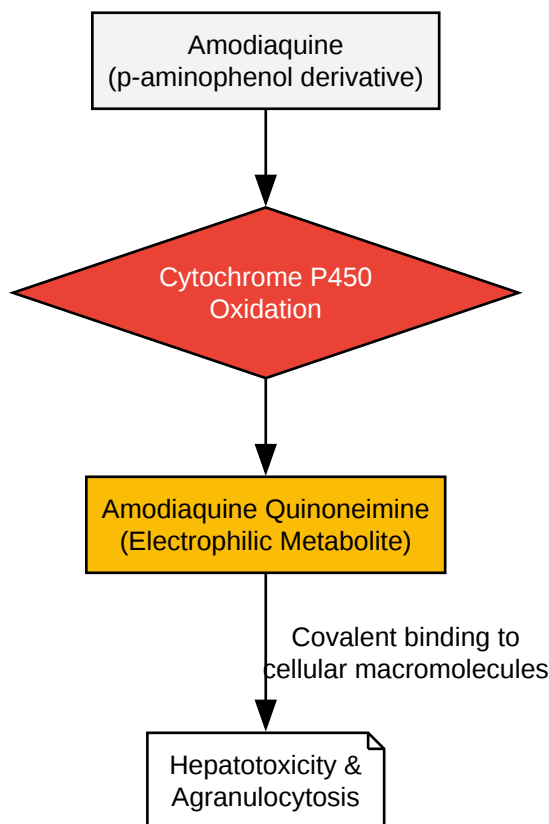


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Caption: Detailed workflow for the two-step synthesis of **Isoquine**.

Bioactivation of Amodiaquine (Rationale for Isoquine Development)

The development of **Isoquine** was driven by the need to avoid the metabolic pathway that leads to the toxicity of its isomer, amodiaquine. The following diagram illustrates the bioactivation of amodiaquine to a reactive quinoneimine metabolite.



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Caption: Bioactivation pathway of amodiaquine leading to toxicity.

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